5-Hydroxy-6-methoxyphthalide

Description

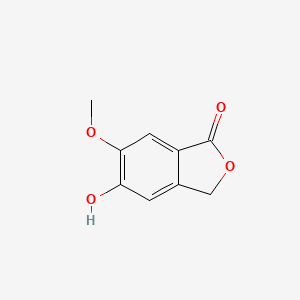

5-Hydroxy-6-methoxyphthalide is a substituted phthalide derivative with the molecular formula C₉H₈O₄ and a molecular weight of 180.160 g/mol. Phthalides are bicyclic aromatic compounds consisting of a benzene ring fused to a γ-lactone. In this compound, hydroxyl (-OH) and methoxy (-OCH₃) groups are positioned at the 5- and 6-positions of the aromatic ring, respectively .

Properties

Molecular Formula |

C9H8O4 |

|---|---|

Molecular Weight |

180.16 g/mol |

IUPAC Name |

5-hydroxy-6-methoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C9H8O4/c1-12-8-3-6-5(2-7(8)10)4-13-9(6)11/h2-3,10H,4H2,1H3 |

InChI Key |

SBRSQZDGPDFDNI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2COC(=O)C2=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isomeric and Functional Group Variations

6-Hydroxy-5-methoxyphthalide

- Molecular Formula : C₉H₈O₄ (identical to 5-Hydroxy-6-methoxyphthalide)

- Molecular Weight : 180.160 g/mol

- Key Difference : The positions of the hydroxyl and methoxy groups are reversed (6-OH and 5-OCH₃).

- Implications : This positional isomerism may alter physicochemical properties such as solubility, melting point, and reactivity. For example, the electron-donating methoxy group at position 5 versus 6 could influence aromatic ring electron density and hydrogen-bonding capacity .

Metameconine

- Molecular Formula : C₁₀H₁₀O₄

- Molecular Weight : 194.187 g/mol

- Key Difference : Contains an additional methyl group (CH₃) compared to this compound.

- Physical Property: Crystallizes from butanol with a melting point of 156.5–157°C .

Larger Aromatic and Polycyclic Derivatives

4',5-Dihydroxyisoftavone

- Molecular Formula : C₁₅H₁₀O₄

- Molecular Weight : 254.242 g/mol

- Key Difference: A flavonoid with a fused three-ring system (isoflavone backbone) and hydroxyl groups at positions 4' and 5.

- Source : Isolated from Glycyrrhiza pallida roots .

- Implications : The extended conjugated system enhances UV absorption and may confer antioxidant or estrogenic activity, unlike simpler phthalides.

Dihydroxy Kaurene Derivatives (e.g., 6,11-Dihydroxy-16-kaurene-3,15-dione)

- Molecular Formula : C₂₀H₂₅O₄

- Molecular Weight : 332.439 g/mol

- Key Difference: A diterpenoid with a complex tetracyclic structure and multiple oxygenated functional groups.

- Source : Extracted from Rabdosia in.flexa .

- Implications: The larger size and rigid terpenoid framework reduce solubility in polar solvents compared to smaller phthalides.

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Source | Melting Point (°C) |

|---|---|---|---|---|---|

| This compound | C₉H₈O₄ | 180.160 | 5-OH, 6-OCH₃ | Not specified | Not reported |

| 6-Hydroxy-5-methoxyphthalide | C₉H₈O₄ | 180.160 | 6-OH, 5-OCH₃ | Not specified | Not reported |

| Metameconine | C₁₀H₁₀O₄ | 194.187 | Undefined | Crystallized from butanol | 156.5–157 |

| 4',5-Dihydroxyisoftavone | C₁₅H₁₀O₄ | 254.242 | 4',5-diOH | Glycyrrhiza pallida | Not reported |

| 6,11-Dihydroxy-16-kaurene-3,15-dione | C₂₀H₂₅O₄ | 332.439 | Multiple oxygenations | Rabdosia in.flexa | Not reported |

Structural and Functional Implications

- Substituent Position : The hydroxyl and methoxy group positions in phthalides influence hydrogen bonding, solubility, and interactions with biological targets. For example, a 5-OH group may enhance acidity compared to a 6-OH due to resonance stabilization differences .

- Molecular Size: Smaller phthalides (e.g., C₉H₈O₄ derivatives) are more likely to penetrate cell membranes than larger diterpenoids (e.g., kaurenes) .

- Natural Sources: Phthalides and simpler aromatics are often found in fungi or herbaceous plants, whereas diterpenoids and flavonoids are typical in woody plants or medicinal herbs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.